molecular formula C21H20ClFN2O4S2 B2626475 N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-CARBOXAMIDE CAS No. 1251686-78-8

N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B2626475
CAS No.: 1251686-78-8
M. Wt: 482.97
InChI Key: GVRRNYYNRBNQNF-UHFFFAOYSA-N
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Description

N-[(2-Chloro-4-Fluorophenyl)Methyl]-3-[(4-Ethoxyphenyl)(Methyl)Sulfamoyl]Thiophene-2-Carboxamide is a thiophene-derived carboxamide featuring a sulfamoyl group at the 3-position and a substituted benzyl group at the 2-position of the thiophene ring. Thiophene derivatives are well-documented for diverse biological activities, including antimicrobial, anti-inflammatory, and antifungal effects .

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O4S2/c1-3-29-17-8-6-16(7-9-17)25(2)31(27,28)19-10-11-30-20(19)21(26)24-13-14-4-5-15(23)12-18(14)22/h4-12H,3,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRRNYYNRBNQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chloro and fluoro substituents: These can be introduced via halogenation reactions using reagents such as chlorine and fluorine sources.

    Attachment of the ethoxy and sulfonamide groups: These functional groups can be introduced through nucleophilic substitution reactions.

    Final coupling step: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, often involving catalysts and solvents.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Scientific Research Applications

N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or activation of specific biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituent groups, which modulate bioactivity, solubility, and metabolic stability. Key comparisons include:

N-(4-Chlorophenyl)-3-[(4-Chlorophenyl)Methanesulfonyl]Thiophene-2-Carboxamide (CAS 251097-10-6)
  • Molecular Formula: C₁₈H₁₃Cl₂NO₃S₂
  • Molar Mass : 426.34 g/mol
  • Key Differences :
    • Replaces the 2-chloro-4-fluorophenyl group with a 4-chlorophenyl ring.
    • Features a sulfonyl (-SO₂-) group instead of a sulfamoyl (-NHSO₂-) linkage.
    • Lacks the ethoxy (-OCH₂CH₃) substituent on the aromatic ring.
  • Dual chlorine substituents could enhance lipophilicity but reduce metabolic stability relative to fluorine-containing analogs .
2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide
  • Key Differences: Incorporates a phenylimino group at the 2-position and an isopropyl-methyl group at the 5-position. Lacks sulfamoyl or sulfonyl functional groups.
  • Reported Activities :
    • Exhibits analgesic, anti-inflammatory, and antimicrobial properties, suggesting the thiophene-carboxamide scaffold itself contributes to bioactivity .
Methyl 3-(((((4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino)Carbonyl)Amino)Sulfonyl)-2-Thiophene Carboxylate
  • Use : Thifensulfuron methyl ester (herbicide) .
  • Key Differences :
    • Contains a triazinyl-sulfonylurea group instead of a sulfamoyl moiety.
    • Methyl ester at the carboxylate position enhances pesticidal activity.
  • Implications :
    • Functional group variations (e.g., sulfonylurea vs. sulfamoyl) dictate application specificity (pharmaceutical vs. agrochemical).

Functional Group Impact on Bioactivity

  • Sulfamoyl vs. Sulfonyl groups (-SO₂-) are common in herbicides, contributing to enzyme inhibition (e.g., acetolactate synthase in plants) .
  • Halogen Substituents :
    • Fluorine at the 4-position (target compound) may improve metabolic stability and membrane permeability compared to chlorine .
    • Ethoxy groups enhance lipophilicity and may prolong half-life by resisting oxidative metabolism .

Data Table: Comparative Analysis of Thiophene Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Reported Activities/Use Source
Target Compound (N-[(2-Cl-4-F-Ph)Methyl]-3-[(4-EtO-Ph)(Me)Sulfamoyl]Thiophene) C₂₁H₁₉ClFN₂O₄S₂ 488.97* 2-Cl-4-F-Ph, 4-EtO-Ph-Me-Sulfamoyl Hypothesized antimicrobial -
N-(4-Cl-Ph)-3-[(4-Cl-Ph)MeSO₂]Thiophene-2-Carboxamide C₁₈H₁₃Cl₂NO₃S₂ 426.34 4-Cl-Ph, 4-Cl-Ph-Me-SO₂ Unreported (structural analog)
2-(4-Me-Ph-imino)-N-(2-Cl-Ph)-5-iPr-4-Me-Thiophene-3-Carboxamide C₂₂H₂₂ClN₃OS 419.94* 4-Me-Ph-imino, 2-Cl-Ph, 5-iPr-4-Me Analgesic, anti-inflammatory
Thifensulfuron methyl ester C₁₂H₁₃N₅O₆S₂ 387.39 Triazinyl-sulfonylurea, methyl ester Herbicide

*Calculated based on structural formula.

Biological Activity

N-[(2-Chloro-4-fluorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a thiophene carboxamide derivative that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Anticancer Activity

Recent studies have indicated that thiophene carboxamide derivatives exhibit significant anticancer activity, particularly against Hep3B liver cancer cells. The compound's structure allows it to mimic the action of known anticancer agents such as Combretastatin A-4 (CA-4), which is known for its ability to disrupt microtubule dynamics in cancer cells.

The primary mechanism through which this compound exerts its anticancer effects involves binding to the tubulin-colchicine-binding pocket. This interaction leads to the disruption of microtubule formation, which is crucial for cancer cell division and proliferation. The following table summarizes key findings regarding the biological activity of this compound:

CompoundCell LineIC50 (µM)Mechanism of Action
2bHep3B5.46Tubulin binding
2eHep3B12.58Tubulin binding

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the thiophene ring and side chains significantly affect the compound's potency and selectivity. The presence of halogen atoms at specific positions enhances the binding affinity to tubulin, leading to improved anticancer activity.

Key Findings:

  • Halogen Substitution : The introduction of halogens (e.g., chlorine and fluorine) at the ortho and para positions increases biological activity.
  • Aromaticity : Higher aromatic character in the thiophene ring correlates with enhanced interaction profiles within the binding site.
  • Docking Studies : Molecular docking simulations reveal that compounds like 2b and 2e exhibit favorable docking scores compared to CA-4, indicating their potential as effective anticancer agents.

Case Studies

  • Hep3B Cell Line Study : In a controlled study, compounds derived from thiophene carboxamides were tested against Hep3B cells, showing significant cytotoxic effects with IC50 values in low micromolar ranges. The study highlighted that compounds with higher aromaticity and optimal electronic properties exhibited better stability and interaction with tubulin.
  • Comparative Analysis with CA-4 : A comparative analysis between this compound and CA-4 demonstrated that while CA-4 has a well-established profile, the new derivatives show promising results that warrant further investigation.

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